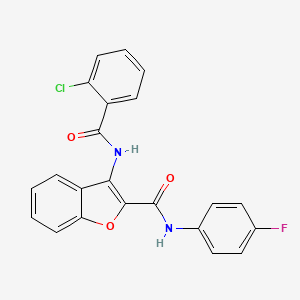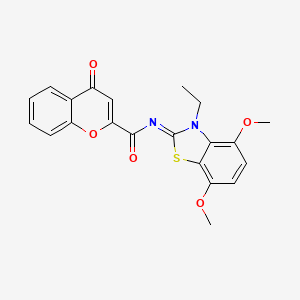![molecular formula C13H21NO4 B2574545 (1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid CAS No. 863583-32-8](/img/structure/B2574545.png)
(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid” is a chemical compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(13)6-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m1/s1 . This code provides a detailed description of the compound’s molecular structure.
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Research on carboxylic acids, such as the study by Jarboe et al. (2013), highlights their role as microbial inhibitors due to their impact on the cell membrane and internal pH. This property makes them useful for studying microbial resistance and developing strategies to enhance microbial robustness, which is crucial for biotechnological applications, including fermentation processes and the production of bio-renewables (Jarboe, L., Royce, L. A., & Liu, P.-h., 2013).
Reactive Extraction of Carboxylic Acids
The work by Djas and Henczka (2018) on the reactive extraction of carboxylic acids using supercritical fluids provides insights into separation processes. Supercritical CO2, known for its environmentally benign characteristics, is highlighted as an efficient medium for the extraction and separation of carboxylic acids from aqueous solutions. This research has implications for the purification and concentration of bio-derived carboxylic acids, optimizing their use in various industrial applications (Djas, M., & Henczka, M., 2018).
Decomposition of Organic Compounds
Investigations into the decomposition of organic compounds, such as methyl tert-butyl ether (MTBE) by Hsieh et al. (2011), can offer parallels to understanding how similar bicyclic structures might be broken down or modified. This research provides a foundation for developing methods to decompose or convert environmentally persistent compounds into less harmful or more useful products using cold plasma reactors, showcasing the potential for environmental remediation and waste treatment applications (Hsieh, L., Tsai, C.-H., Chang, J., & Tsao, M., 2011).
Applications in Material Science
The study of natural neo acids and neo alkanes by Dembitsky (2006) sheds light on the diverse biological activities of carboxylic acid derivatives, including their antioxidant, anticancer, antimicrobial, and antibacterial properties. Such compounds, especially those with tertiary butyl groups, hold potential for various applications in the cosmetic, agronomic, and pharmaceutical industries, suggesting a pathway for the development of novel materials and therapeutics (Dembitsky, V., 2006).
properties
IUPAC Name |
(1S,4R,6R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICQNBQLGTZYCQ-BBBLOLIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@@H](C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-(2-((6-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2574465.png)

![N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2574468.png)

![N-[2-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574470.png)

![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B2574473.png)



![1-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2574479.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2574480.png)
![(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2574485.png)